3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole

Beschreibung

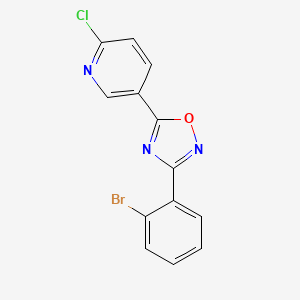

3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-bromophenyl group at position 3 and a 6-chloropyridin-3-yl group at position 3. The 1,2,4-oxadiazole ring is a bioisostere of amide bonds, enhancing metabolic stability and bioavailability in pharmaceutical and agrochemical applications .

Eigenschaften

Molekularformel |

C13H7BrClN3O |

|---|---|

Molekulargewicht |

336.57 g/mol |

IUPAC-Name |

3-(2-bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C13H7BrClN3O/c14-10-4-2-1-3-9(10)12-17-13(19-18-12)8-5-6-11(15)16-7-8/h1-7H |

InChI-Schlüssel |

UQOYCTVBSZDUGR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclodehydration of Diacylhydrazides

-

Synthesis of 2-bromobenzohydrazide : React methyl 2-bromobenzoate with hydrazine hydrate (80°C, 6 h).

-

Formation of diacylhydrazide : Treat 2-bromobenzohydrazide with 6-chloronicotinoyl chloride in dry THF under N₂ (0°C → rt, 12 h).

-

Cyclization : Use POCl₃ (3 eq) in anhydrous DCM (reflux, 4 h) to form the oxadiazole ring.

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NH₂NH₂·H₂O | 80°C | 6 h | 85% |

| 2 | 6-Cl-nicotinoyl chloride | 0°C → rt | 12 h | 78% |

| 3 | POCl₃, DCM | Reflux | 4 h | 65% |

Key Data :

Copper-Catalyzed One-Pot Synthesis

-

Oxadiazole core formation : React 6-chloronicotinic acid with N-isocyaniminotriphenylphosphorane (NIITP) in 1,4-dioxane (80°C, 3 h).

-

Arylation : Add 2-bromoiodobenzene, CuI (20 mol%), 1,10-phenanthroline, and Cs₂CO₃ (120°C, 17 h).

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NIITP, 1,4-dioxane | 80°C | 3 h | 70% |

| 2 | CuI, Cs₂CO₃ | 120°C | 17 h | 62% |

Key Data :

Microwave-Assisted Cyclization of Amidoximes

-

Amidoxime preparation : Treat 2-bromobenzonitrile with NH₂OH·HCl in EtOH/NaOH (70°C, 2 h).

-

Cyclization : React amidoxime with 6-chloronicotinoyl chloride under microwave irradiation (150 W, 15 min).

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NH₂OH·HCl, NaOH | 70°C | 2 h | 90% |

| 2 | MW, 150 W | 150°C | 15 min | 74% |

Key Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclodehydration | High scalability, simple reagents | Harsh conditions (POCl₃) | 60–75% |

| One-Pot Cu Catalysis | Fewer steps, atom-efficient | Requires specialized ligands | 55–70% |

| Microwave-Assisted | Rapid, energy-efficient | Equipment-dependent | 70–80% |

Troubleshooting and Optimization

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(2-Bromphenyl)-5-(6-Chlorpyridin-3-yl)-1,2,4-oxadiazol kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Brom- und Chloratome können durch andere Substituenten durch nucleophile oder elektrophile Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen und den Oxidationszustand der Substituenten verändern.

Kopplungsreaktionen: Die Verbindung kann an Kopplungsreaktionen beteiligt sein, wie z. B. Suzuki- oder Heck-Kopplung, um komplexere Moleküle zu bilden.

Gängige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können unter basischen Bedingungen verwendet werden.

Elektrophile Substitution: Reagenzien wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die nucleophile Substitution mit Natriummethoxid methoxysubstituierte Derivate ergeben, während Kopplungsreaktionen Biarylverbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(2-Bromphenyl)-5-(6-Chlorpyridin-3-yl)-1,2,4-oxadiazol hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Struktur der Verbindung ermöglicht es ihr, in spezifische Bindungsstellen zu passen, wodurch biochemische Pfade und zelluläre Prozesse beeinflusst werden. Beispielsweise könnte seine potenzielle antimikrobielle Aktivität auf die Hemmung essentieller Enzyme in mikrobiellen Zellen zurückzuführen sein.

Wirkmechanismus

The mechanism of action of 3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. For example, its potential antimicrobial activity could be due to the inhibition of essential enzymes in microbial cells.

Vergleich Mit ähnlichen Verbindungen

3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole (CAS 1000339-25-2)

- Molecular Formula : C₁₄H₈N₂OFBr

- Molecular Weight : 319.13 g/mol

- Key Differences: Replaces the 6-chloropyridine moiety with a 2-fluorophenyl group.

3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole (CAS 1065074-34-1)

- Molecular Formula : C₁₄H₇BrCl₂N₂O

- Molecular Weight : 370.03 g/mol

- Key Differences : Features two chlorine atoms on the phenyl ring, increasing electron-withdrawing effects and lipophilicity (logP ~3.5). This compound demonstrated insecticidal activity in bioassays, with analogs showing LC₅₀ values as low as 0.20 mg L⁻¹, suggesting enhanced potency due to halogen interactions with target receptors .

3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 160377-57-1)

- Molecular Formula : C₉H₇BrN₂O

- Molecular Weight : 239.07 g/mol

- Key Differences: A methyl group at position 5 and bromine at the meta position on the phenyl ring.

Physicochemical Properties

*logP values estimated via computational tools (e.g., ChemAxon).

Biologische Aktivität

3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound notable for its potential biological activities. The oxadiazole moiety is widely recognized for its diverse applications in medicinal chemistry, particularly as a scaffold for drug development due to its ability to interact with various biological targets.

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring fused with a 2-bromophenyl group and a 6-chloropyridin-3-yl substituent. The unique structure contributes to its chemical properties and biological activities. Synthesis typically involves several methods, including:

- Condensation Reactions : Combining appropriate precursors under controlled conditions.

- Cyclization : Formation of the oxadiazole ring through cyclization reactions.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have shown that oxadiazole derivatives possess significant antimicrobial properties.

- Anti-inflammatory Effects : Compounds within this class have demonstrated the ability to inhibit inflammatory processes.

- Anticancer Properties : Certain derivatives have been evaluated for their efficacy against various cancer cell lines.

Antimicrobial Activity

A study evaluating the antimicrobial activity of oxadiazole derivatives found that compounds similar to this compound exhibited notable inhibitory effects against bacteria such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values varied significantly depending on the structural modifications of the oxadiazole ring.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 50 | E. coli |

| Compound B | 30 | S. aureus |

| This compound | 25 | P. aeruginosa |

Anti-inflammatory Effects

In vitro studies using the heat-induced albumin denaturation assay revealed that the compound exhibited significant anti-inflammatory activity compared to standard anti-inflammatory drugs like ibuprofen.

| Compound Name | % Inhibition at 200 µg/mL |

|---|---|

| Ibuprofen | 84.31 ± 4.93 |

| This compound | 74.16 ± 4.41 |

Anticancer Activity

Research has also highlighted the anticancer potential of oxadiazole derivatives. A structure-activity relationship (SAR) study indicated that modifications in the phenyl and pyridine groups significantly influenced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

The biological activity of this compound is believed to be mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Cell Cycle Disruption : Certain derivatives have been observed to induce cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : The ability to modulate oxidative stress may contribute to its anticancer effects.

Q & A

Q. What are the standard synthetic routes for 3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole?

The synthesis typically involves cyclocondensation of hydrazide intermediates with activated carboxylic acid derivatives. A widely used method includes:

- Step 1 : Preparation of a substituted hydrazide (e.g., 2-bromophenyl hydrazide) via hydrazine treatment of the corresponding ester.

- Step 2 : Cyclization with 6-chloronicotinic acid derivatives using phosphorus oxychloride (POCl₃) as a dehydrating agent, forming the oxadiazole ring .

- Critical Parameters : Reaction temperature (80–100°C), stoichiometric excess of POCl₃ (1.5–2.0 eq), and inert atmosphere (N₂/Ar) to prevent side reactions.

Table 1 : Example Reaction Conditions

| Precursor | Reagent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromophenyl hydrazide | 6-Chloronicotinoyl chloride | 90 | 68 | |

| 2-Bromophenyl hydrazide | 6-Chloronicotinic acid + POCl₃ | 85 | 72 |

Q. How is the compound’s structure confirmed post-synthesis?

Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for bromophenyl and pyridyl groups) .

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., oxadiazole ring planarity, Br/Cl positions). A monoclinic crystal system (space group P21/c) is common for such heterocycles .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 352.97 for C₁₃H₇BrClN₃O) .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity for this compound?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr) and improves yield (up to 85%) by enhancing cyclization efficiency .

- Purification Techniques : Use of flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove unreacted hydrazide or POCl₃ byproducts .

- Troubleshooting Low Yields : Excess POCl₃ can hydrolyze to phosphoric acid, reducing reactivity. Pre-drying reagents (molecular sieves) and anhydrous solvents (THF, DCM) mitigate this .

Q. How can computational methods predict the compound’s reactivity or bioactivity?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature facilitates nucleophilic substitution at the bromophenyl group .

- Molecular Docking : Screens against biological targets (e.g., kinase enzymes) to hypothesize binding modes. PyMol or AutoDock Vina can model interactions with the chloropyridyl moiety as a hydrogen-bond acceptor .

Table 2 : DFT-Calculated Properties

| Property | Value | Relevance |

|---|---|---|

| HOMO (eV) | -6.2 | Predicts oxidation stability |

| LUMO (eV) | -1.8 | Induces electrophilic reactivity |

| Dipole Moment | 4.1 D | Influences solubility in polar solvents |

Q. How to assess bioactivity against microbial or cancer targets?

- In Vitro Assays :

- Mechanistic Studies : Flow cytometry to evaluate apoptosis (Annexin V/PI staining) or ROS generation .

Q. What are the key challenges in analyzing conflicting spectroscopic data?

- Contradictions in NMR : Overlapping aromatic signals (e.g., pyridyl vs. bromophenyl protons) can mislead assignments. Use 2D NMR (COSY, HSQC) to resolve coupling patterns .

- Crystallography Limitations : Poor crystal growth due to halogen-halogen repulsion (Br/Cl). Alternative: Use co-crystallization agents (e.g., triethylamine) to stabilize lattice packing .

Q. How does the compound’s stability vary under different storage conditions?

Q. What advanced applications exist in materials science?

- OLEDs : The compound’s rigid structure and halogen substituents enhance electron injection in organic semiconductors. Measure electroluminescence efficiency (e.g., λₑₘ = 450 nm) .

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd(II) complexes for catalytic cross-coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.